4-Ketocyclophosphamide
CAS No.: 27046-19-1
Cat. No.: VC21327011
Molecular Formula: C7H13Cl2N2O3P
Molecular Weight: 275.07 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 27046-19-1 |
---|---|
Molecular Formula | C7H13Cl2N2O3P |
Molecular Weight | 275.07 g/mol |
IUPAC Name | 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
Standard InChI | InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13) |
Standard InChI Key | VBMZHOCORXMDJU-UHFFFAOYSA-N |
SMILES | C1COP(=O)(NC1=O)N(CCCl)CCCl |
Canonical SMILES | C1COP(=O)(NC1=O)N(CCCl)CCCl |
Appearance | White Solid |
Melting Point | 139-141°C |
Metabolic Pathways Involving 4-Ketocyclophosphamide
Cyclophosphamide undergoes complex biotransformation processes in the liver, involving multiple enzymes and pathways. The formation and fate of 4-ketocyclophosphamide are integral to these processes.
Formation via Cytochrome P450 Enzymes
The oxidation of cyclophosphamide to form 4-ketocyclophosphamide is primarily catalyzed by CYP3A4, with minor contributions from other cytochrome P450 isoforms such as CYP2B6 and CYP2C19 . This reaction involves the intermediate formation of imino-cyclophosphamide, which is subsequently oxidized to yield 4-ketocyclophosphamide.
Secondary Metabolism
Once formed, 4-ketocyclophosphamide can undergo further metabolic transformations. It may be conjugated with glutathione or other nucleophiles, leading to detoxification and excretion . Alternatively, it can participate in tautomerization reactions that stabilize its structure .
Comparison with Other Metabolites
Analytical Methods for Detection and Quantification
Accurate measurement of 4-ketocyclophosphamide levels in biological samples is critical for pharmacokinetic studies and therapeutic drug monitoring.
Chromatographic Techniques
Capillary gas chromatography (CGC) has been employed for the selective determination of underivatized cyclophosphamide metabolites, including 4-ketocyclophosphamide . The use of SCOT OV-275 columns allows for high-resolution separation and quantification.
Mass Spectrometry
Mass spectrometry provides sensitive and specific detection of 4-ketocyclophosphamide in complex biological matrices. The negligible in situ cyclization (less than 5%) observed during analysis ensures accurate quantification without significant interference from other metabolites .
Bioanalytical Method Validation
The NIOSH Manual of Analytical Methods (NMAM) includes validated protocols for measuring cyclophosphamide metabolites, including 4-ketocyclophosphamide, in urine samples . These methods demonstrate high accuracy (97-105% recovery) and precision (relative standard deviation within acceptable ranges) .
Table: Recovery Data for Analytical Methods
Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Average Recovery (%) | %RSD |
---|---|---|---|---|
Cyclophosphamide | 25 | 24.2 | 97 | 5.1 |
Ifosfamide | 15 | 15.2 | 101 | 7.9 |
4-Ketocyclophosphamide | 50 | 53.7 | 105 | 8.4 |
Clinical Implications
The presence and behavior of 4-ketocyclophosphamide have significant implications for both therapeutic outcomes and adverse effects associated with cyclophosphamide treatment.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume